molecular formula C19H25NO4 B5632259 ethyl (6',7'-dimethoxy-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidene)acetate

ethyl (6',7'-dimethoxy-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidene)acetate

Cat. No. B5632259
M. Wt: 331.4 g/mol
InChI Key: VCESKYHVXFKWCF-RVDMUPIBSA-N
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Description

"Ethyl (6',7'-dimethoxy-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidene)acetate" is a compound associated with the isoquinoline family. It has garnered interest in organic chemistry due to its unique structural features and potential applications.

Synthesis Analysis

  • The compound has been synthesized through reactions involving ethyl 6′,7′-dimethoxy-3′Н-spiro[isoquinoline-1,4′-cyclopentane]-1′-carboxylate with various reactants, including ammonia and isopropylamine, leading to carboxamides and reduced forms with NaBH4 (Aghekyan & Panosyan, 2016).

Molecular Structure Analysis

  • Detailed structural analysis typically involves spectroscopic methods such as IR, 1H NMR, and MS to elucidate the compound's molecular structure. The presence of the dimethoxyisoquinoline moiety and the spiro[cyclopentane] structure are key features (Tayseer A. Abdallah, 2002).

Chemical Reactions and Properties

  • Ethyl 6′,7′-dimethoxy-3′Н-spiro[isoquinoline-1,4′-cyclopentane]-1′-carboxylate shows reactivity with chloroacetyl chloride, leading to chloroamide, which further reacts with secondary amines and heterylthiols, yielding substituted amino- and sulfanylamides of the tetrahydroisoquinoline series (Aghekyan & Panosyan, 2016).

properties

IUPAC Name

ethyl (2E)-2-(6,7-dimethoxyspiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-ylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-4-24-18(21)11-15-14-10-17(23-3)16(22-2)9-13(14)12-19(20-15)7-5-6-8-19/h9-11,20H,4-8,12H2,1-3H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCESKYHVXFKWCF-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1C2=CC(=C(C=C2CC3(N1)CCCC3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/1\C2=CC(=C(C=C2CC3(N1)CCCC3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2E)-2-(6,7-dimethoxyspiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-ylidene)acetate

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